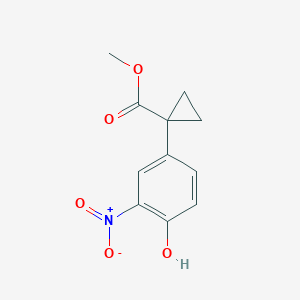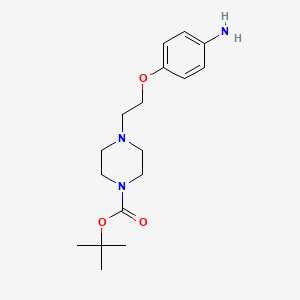![molecular formula C12H17ClFNO B1397495 3-{[(3-Fluorobenzyl)oxy]methyl}pyrrolidine hydrochloride CAS No. 1219967-82-4](/img/structure/B1397495.png)
3-{[(3-Fluorobenzyl)oxy]methyl}pyrrolidine hydrochloride
Übersicht
Beschreibung
“3-{[(3-Fluorobenzyl)oxy]methyl}pyrrolidine hydrochloride” is a chemical compound used in scientific research. It exhibits high perplexity due to its complex structure and offers burstiness in its applications. The molecular formula of this compound is C12H17ClFNO .
Molecular Structure Analysis
The molecular formula of “3-{[(3-Fluorobenzyl)oxy]methyl}pyrrolidine hydrochloride” is C12H17ClFNO . The average mass is 245.721 Da and the monoisotopic mass is 245.098267 Da .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- The compound 3-(4-Fluorobenzyl)-8-hydroxy-1,2,3,4-tetrahydrochromeno[3,4-c]pyridin-5-one, which bears structural similarity to 3-{[(3-Fluorobenzyl)oxy]methyl}pyrrolidine hydrochloride, has been synthesized and characterized through various analytical techniques, highlighting the compound's potential for diverse applications in chemical research (Y. Duan-zhi, 2005).
Medicinal Chemistry
- Studies on compounds related to 3-{[(3-Fluorobenzyl)oxy]methyl}pyrrolidine hydrochloride have demonstrated their potential in medicinal chemistry. For instance, research on phosphorus-nitrogen compounds with similar structures has revealed their antimicrobial and cytotoxic activities, suggesting possible applications in drug development (Öztürk et al., 2019).
Cholinesterase Inhibition
- Novel coumarin-pyridinium hybrids, including compounds structurally related to 3-{[(3-Fluorobenzyl)oxy]methyl}pyrrolidine hydrochloride, have shown significant activity as cholinesterase inhibitors. This suggests their potential use in treating diseases like Alzheimer's (Vafadarnejad et al., 2018).
Organic Chemistry and Drug Design
- In organic chemistry, the synthesis and reaction of ortho-fluoronitroaryl nitroxides, closely related to the compound , have been explored, demonstrating the versatility of these compounds in spin-labelling studies, which are crucial in drug design and molecular biology research (Hankovszky et al., 1989).
Neuropharmacology
- Compounds structurally similar to 3-{[(3-Fluorobenzyl)oxy]methyl}pyrrolidine hydrochloride have been used in the discovery of Histamine H3 antagonists, which are being investigated for the treatment of cognitive disorders and Alzheimer's disease. This indicates the potential of such compounds in neuropharmacology (Brioni et al., 2011).
Safety and Hazards
Wirkmechanismus
- Pyrrolidine derivatives often interact with various receptors, enzymes, or transporters. For instance, the pyrrolidine ring is a versatile scaffold used by medicinal chemists to design compounds for treating human diseases .
- Considering the benzyl ether moiety, it could participate in nucleophilic substitution reactions at the benzylic position. This could involve the loss of a hydrogen atom from the benzylic carbon, forming a resonance-stabilized radical. Such reactions are common in drug metabolism and activation .
- Without specific data, we can’t definitively outline the affected pathways. However, pyrrolidine derivatives have been studied in various contexts, including anticancer activity .
Target of Action
Mode of Action
Biochemical Pathways
Eigenschaften
IUPAC Name |
3-[(3-fluorophenyl)methoxymethyl]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO.ClH/c13-12-3-1-2-10(6-12)8-15-9-11-4-5-14-7-11;/h1-3,6,11,14H,4-5,7-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IETDSMZPCLQJKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1COCC2=CC(=CC=C2)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![tert-butyl N-[(3-fluoropyrrolidin-3-yl)methyl]carbamate](/img/structure/B1397416.png)


![8-(3-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine](/img/structure/B1397420.png)

![2-(Tert-butyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B1397424.png)
![4'-Methoxy-2-(trifluoromethyl)-[1,1'-biphenyl]-4-amine](/img/structure/B1397425.png)




